molecular formula C6H13ClO2 B156400 2-CHLORO-1,1-DIETHOXYETHANE CAS No. 621-62-5

2-CHLORO-1,1-DIETHOXYETHANE

Cat. No. B156400
M. Wt: 152.62 g/mol
InChI Key: OVXJWSYBABKZMD-UHFFFAOYSA-N
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Patent
US05116402

Procedure details

To a mixture of 5 g of vinyl acetate and 27 ml of ethanol acetone cooled on dry ice 5 g of dry chlorine gas are added, then it is left standing for a night at room temperature. The reaction is poured onto 50 g of ice-water. The product is extracted with 30 ml of chloroform, the extract is washed with a sodium hydrogen carbonate solution and water, then dried on magnesium sulfate and distilled.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol acetone
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[Cl:7]Cl.C[C:10]([CH3:12])=O.C(O)C>>[CH2:5]([O:4][CH:1]([O:3][CH2:10][CH3:12])[CH2:2][Cl:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
ethanol acetone
Quantity
27 mL
Type
reactant
Smiles
CC(=O)C.C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
ice water
Quantity
50 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
WAIT
Type
WAIT
Details
it is left
WAIT
Type
WAIT
Details
standing for a night at room temperature
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 30 ml of chloroform
WASH
Type
WASH
Details
the extract is washed with a sodium hydrogen carbonate solution and water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCl)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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